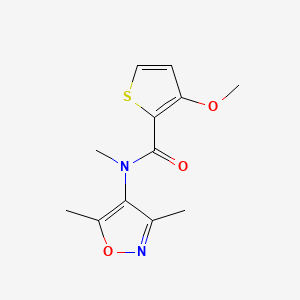
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide, also known as DMOT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMOT belongs to the class of oxazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide is not fully understood. However, it is believed that N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide exerts its biological activities by interacting with specific targets in the body. For example, N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide can inhibit the growth of cancer cells and reduce inflammation. N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide has also been shown to improve cognitive function in animal models of neurodegenerative diseases. Additionally, N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide has been shown to have antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide in lab experiments is its versatility. N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide can be easily modified to generate analogs with different biological activities. Additionally, N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide is relatively easy to synthesize in the laboratory, making it a cost-effective option for research. However, one limitation of using N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide research. One potential area of interest is the development of N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide analogs with improved solubility and bioavailability. Another potential area of interest is the investigation of N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide as a potential therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide and its potential targets in the body.
Synthesemethoden
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethyl-4-chloroacetyl-1,2-oxazole with thiophene-2-carboxylic acid, followed by the reaction with methylamine and methanol. The final product is obtained after purification through column chromatography and recrystallization. The yield of N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide has shown promising results in various scientific research fields. It has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent. N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide has also been investigated as a potential drug for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methoxy-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-7-10(8(2)17-13-7)14(3)12(15)11-9(16-4)5-6-18-11/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJARMFBPNXTDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N(C)C(=O)C2=C(C=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

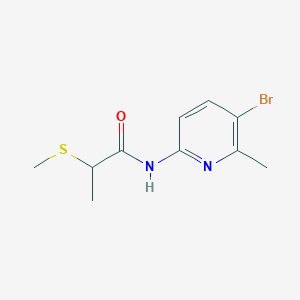
![5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole](/img/structure/B7585812.png)
![N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide](/img/structure/B7585813.png)
![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)
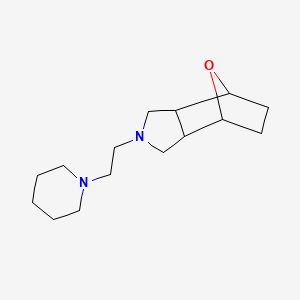
![N-[(4-cyano-2-fluorophenyl)methyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585845.png)
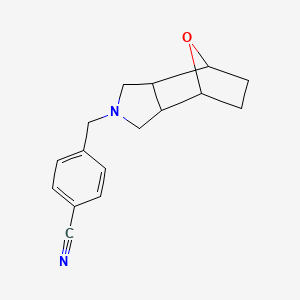
![N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide](/img/structure/B7585855.png)
![N-[1-[(3-methoxy-2,2,3-trimethylcyclobutyl)amino]-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7585856.png)
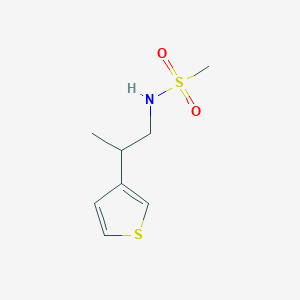
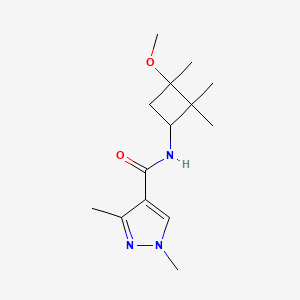
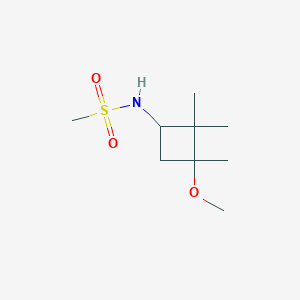
![1-[Cyclopropyl(1,3-thiazol-2-yl)methyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea](/img/structure/B7585880.png)